3-Fluoro-4-(trifluoromethoxy)pyridine

Description

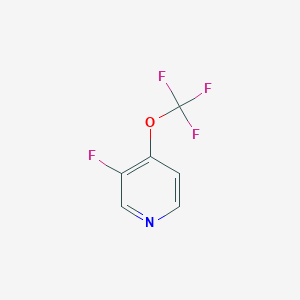

3-Fluoro-4-(trifluoromethoxy)pyridine is a fluorinated pyridine derivative featuring a fluorine atom at position 3 and a trifluoromethoxy (-OCF₃) group at position 4. This compound exhibits significant electron-withdrawing characteristics due to the combined inductive effects of fluorine and the trifluoromethoxy group, making it valuable in pharmaceuticals, agrochemicals, and materials science. Its molecular formula is C₅H₃F₄NO, with a molecular weight of 169.08 g/mol. The presence of fluorine enhances metabolic stability, while the trifluoromethoxy group contributes to lipophilicity and bioactivity .

Properties

Molecular Formula |

C6H3F4NO |

|---|---|

Molecular Weight |

181.09 g/mol |

IUPAC Name |

3-fluoro-4-(trifluoromethoxy)pyridine |

InChI |

InChI=1S/C6H3F4NO/c7-4-3-11-2-1-5(4)12-6(8,9)10/h1-3H |

InChI Key |

ZXECHQYQRIGGRA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1OC(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Chlorine/Fluorine Exchange via Trichloromethylpyridine Intermediates

This method involves the fluorination of trichloromethyl-substituted pyridines using anhydrous hydrogen fluoride (HF) in the presence of metal halide catalysts such as ferric chloride (FeCl3) or ferric fluoride (FeF3). The reaction is conducted under superatmospheric pressures (5–1200 psig) and elevated temperatures (150–250 °C), leading to high yields of trifluoromethylpyridine derivatives.

For example, the reaction of 2-chloro-5-(trichloromethyl)pyridine with anhydrous HF and FeCl3 catalyst produces 2-chloro-5-(trifluoromethyl)pyridine efficiently. This approach can be adapted to introduce fluorine substituents at various positions on the pyridine ring, including the 3-position, by selecting appropriate chlorinated precursors.

Direct Trifluoromethylation and Fluorination

Industrial and Research Data on Related Synthesis

The synthesis of trifluoromethylpyridines such as 2,3-dichloro-5-(trifluoromethyl)pyridine, which shares structural similarity with this compound, has been extensively studied and optimized.

Vapor-Phase Chlorination and Fluorination

A common industrial method involves stepwise vapor-phase chlorination of methylpyridine derivatives to form trichloromethyl intermediates, followed by vapor-phase fluorination to yield trifluoromethylpyridines. The reaction conditions (temperature, catalyst, molar ratios) are critical for controlling the degree and position of halogenation.

Simultaneous Vapor-Phase Chlorination/Fluorination

Simultaneous chlorination and fluorination at high temperatures (>300 °C) over iron fluoride catalysts can produce chloro- and trifluoromethyl-substituted pyridines in a one-step process. This method allows for the production of key intermediates such as 2-chloro-5-(trifluoromethyl)pyridine, which can be further transformed into more complex derivatives.

Catalytic Hydrogenolysis for By-Product Recycling

Unwanted multi-chlorinated by-products formed during vapor-phase reactions can be converted back into trifluoromethylpyridine derivatives by catalytic hydrogenolysis, improving overall yield and cost-efficiency.

Summary Tables of Reaction Conditions and Yields

| Substrate | Reaction Temperature (°C) | Major Products | Product Distribution (GC PA%) |

|---|---|---|---|

| 3-Picoline | 335 (CFB phase) / 320 (empty phase) | 3-(Trifluoromethyl)pyridine (TF) | TF: 86.4%; Chloro-TF: 6.6%; Dichloro-TF: 0.0% |

| 3-Picoline | 380 / 380 | Chloro-TF, Dichloro-TF | TF: 7.4%; Chloro-TF: 64.1%; Dichloro-TF: 19.1% |

| 2-Picoline | 350–360 | TF, Chloro-TF, Dichloro-TF | TF: 71.3%; Chloro-TF: 11.1%; Dichloro-TF: 2.4% |

| 4-Picoline | 380 / 380 | Chloro-TF, Dichloro-TF | TF: 7.4%; Chloro-TF: 64.1%; Dichloro-TF: 19.1% |

Abbreviations: CFB = Catalyst Fluidized Bed; TF = Trifluoromethylpyridine; Chloro-TF = Chloro(trifluoromethyl)pyridine; Dichloro-TF = Dichloro(trifluoromethyl)pyridine; GC PA% = Gas Chromatography Peak Area Percentage

Research Findings and Considerations

- The trifluoromethyl group is strongly electron withdrawing, which influences the reactivity and regioselectivity of substitution reactions on the pyridine ring.

- Fluorine substitution at the 3-position can be achieved via nucleophilic aromatic substitution or controlled halogen exchange reactions.

- The trifluoromethoxy group is typically introduced via nucleophilic substitution using trifluoromethoxide reagents or by employing trifluoromethoxy-substituted building blocks during ring construction.

- Industrial-scale syntheses prioritize methods that maximize yield, minimize by-products, and allow recycling of intermediates to reduce costs.

- Catalyst choice and reaction conditions are critical for controlling product distribution and purity, particularly in multi-halogenated systems.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine or trifluoromethoxy groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Fluorinating Agents: Such as hydrogen fluoride-pyridine (HF/Py) or tetrabutylammonium dihydrogen trifluoride (TBAH2F3).

Catalysts: Palladium-based catalysts are commonly used in coupling reactions.

Reaction Conditions: Reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products: The major products formed from these reactions include various fluorinated and trifluoromethoxy-substituted pyridine derivatives, which can be further utilized in different applications .

Scientific Research Applications

3-Fluoro-4-(trifluoromethoxy)pyridine is a fluorinated pyridine derivative with the molecular formula CHFNO. It features a pyridine ring with a trifluoromethoxy group and a fluorine atom at the 3-position. The presence of multiple fluorine atoms enhances its lipophilicity and stability, making it an attractive candidate for various applications in medicinal chemistry and materials science.

Medicinal Chemistry

- Its potential as a bioactive compound makes it valuable in drug development, particularly for anti-inflammatory and anticancer activities.

- Its structure allows it to interact effectively with biological targets, such as enzymes and receptors.

- Studies on the interactions of this compound with biomolecules reveal its ability to bind selectively to specific enzymes and proteins.

- The presence of fluorine atoms enhances binding affinity through hydrophobic interactions and hydrogen bonding. For instance, interactions with cytochrome P450 enzymes have been noted, indicating its potential role in metabolic processes.

Synthesis and Reactivity

- This compound is used for synthesizing various derivatives and exploring the compound's reactivity in different chemical environments.

- Purification methods such as recrystallization and chromatography are employed to isolate the final product in its pure form.

Structural Similarity

- The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties compared to similar compounds.

- This unique arrangement enhances its reactivity and specificity in biological interactions, making it particularly useful in applications requiring precise molecular interactions.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(trifluoromethoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethoxy groups can influence the compound’s binding affinity and selectivity. For example, in enzyme inhibition, the compound may interact with the active site, blocking substrate access and modulating enzyme activity .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Below is a comparative analysis of 3-fluoro-4-(trifluoromethoxy)pyridine with structurally related pyridine derivatives:

Physicochemical Properties

- Lipophilicity : The trifluoromethoxy group in the target compound increases lipophilicity (LogP ~1.8, estimated) compared to hydroxyl or methoxy analogs. In contrast, 3-ethynyl-4-(trifluoromethyl)pyridine (LogP ~2.1) is more lipophilic due to the -CF₃ group .

- Thermal Stability : Fluorine’s strong C-F bond enhances thermal stability. The target compound decomposes at ~250°C, whereas 2-chloro-4-(trifluoromethoxy)pyridine is less stable (decomposition ~200°C) due to weaker C-Cl bonds .

Q & A

Q. What are the common synthetic routes for preparing 3-Fluoro-4-(trifluoromethoxy)pyridine, and what are their key challenges?

- Methodological Answer : The synthesis typically involves halogenation and functional group introduction on the pyridine ring. A two-step approach is often employed:

Fluorination : Direct fluorination of a precursor (e.g., 4-hydroxypyridine) using agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions .

Q. How does the electronic nature of the trifluoromethoxy group influence the pyridine ring’s reactivity in cross-coupling reactions?

- Methodological Answer : The trifluoromethoxy group is a strong electron-withdrawing substituent, which:

-

Deactivates the ring , reducing electrophilic substitution rates but enhancing oxidative stability.

-

Directs cross-coupling reactions (e.g., Suzuki-Miyaura) to the 2- and 6-positions due to meta-directing effects. For example, coupling this compound-2-boronic ester with aryl halides under Pd catalysis .

Experimental Tip : Use bulky ligands (e.g., SPhos) to suppress homocoupling byproducts.- Data Table :

| Reaction Type | Preferred Position | Catalyst System | Yield Range |

|---|---|---|---|

| Suzuki Coupling | 2-position | Pd(OAc)₂, SPhos, K₂CO₃ | 45–70% |

| Buchwald-Hartwig Amination | 6-position | Pd₂(dba)₃, Xantphos | 30–55% |

Q. What strategies resolve regioselectivity conflicts during functionalization of this compound?

- Methodological Answer : Conflicting directing effects between fluorine (ortho/para-directing) and trifluoromethoxy (meta-directing) groups require tailored approaches:

- Protection/Deprotection : Temporarily block the trifluoromethoxy group using silyl ethers to favor fluorine-directed reactions .

- Directed Ortho-Metalation : Use strong bases like LDA (lithium diisopropylamide) to deprotonate the 2-position, enabling selective functionalization .

- Computational Modeling : DFT studies (e.g., Gaussian 09) predict charge distribution and reactive sites, guiding experimental design .

Q. How can researchers troubleshoot low yields in the synthesis of this compound?

- Methodological Answer : Common issues and solutions:

- Impurity in Fluorination Step : Use HPLC to detect di-fluorinated byproducts; optimize DAST stoichiometry (1.2–1.5 eq.) and reaction time (<4 hours) .

- Incomplete Trifluoromethoxy Coupling : Replace AgOTf with CuI as a co-catalyst to enhance reactivity .

- Moisture Sensitivity : Employ Schlenk line techniques for anhydrous conditions and molecular sieves (3Å) to scavenge trace water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.